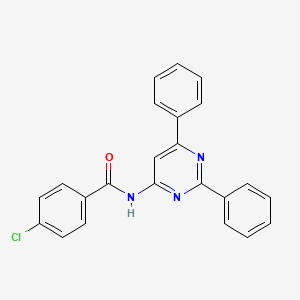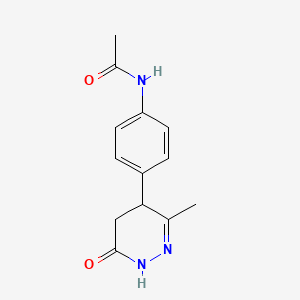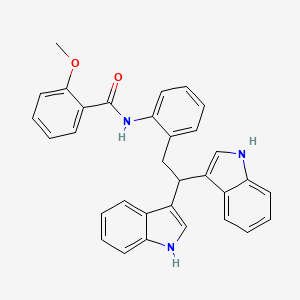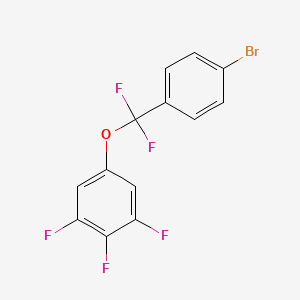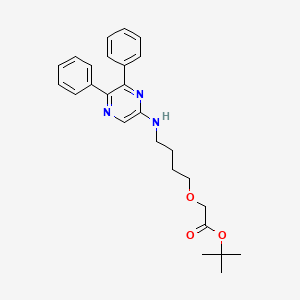
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate: is a complex organic compound with the molecular formula C29H37N3O3 and a molecular weight of 475.62 g/mol . This compound is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various chemical entities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves multiple steps. One common method includes the reaction of 4-(5,6-diphenylpyrazin-2-yl)amino-1-butanol with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide and a phase transfer catalyst like cetyltrimethylammonium bromide . The reaction is typically carried out in a solvent like toluene at low temperatures (around 5°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine: In medicine, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific pathways in disease treatment .
Industry: Industrially, the compound is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its use, such as in pharmaceutical research or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
- 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide
Uniqueness: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties . Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C26H31N3O3 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetate |
InChI |
InChI=1S/C26H31N3O3/c1-26(2,3)32-23(30)19-31-17-11-10-16-27-22-18-28-24(20-12-6-4-7-13-20)25(29-22)21-14-8-5-9-15-21/h4-9,12-15,18H,10-11,16-17,19H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
HPCQLSDGFRDFBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCCCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


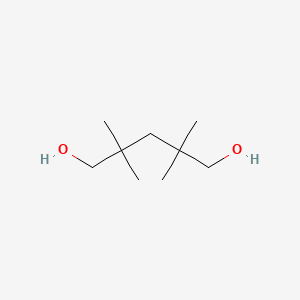

![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
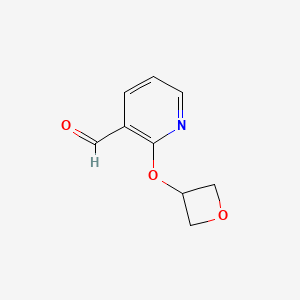
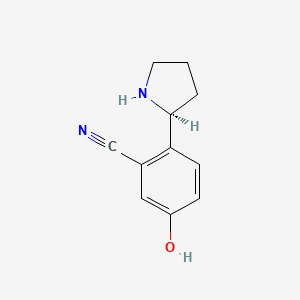

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

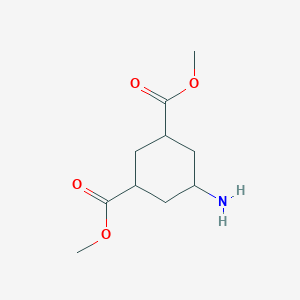
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
